4-Ethylphenol is an organic compound classified as an alkylphenol. It is a colorless liquid with a distinct phenolic, medicinal, or "Band-Aid" aroma. [] 4-Ethylphenol plays a significant role in various scientific research fields, particularly in food science, microbiology, and environmental science.
Sources:
Microbial activity: 4-Ethylphenol is primarily produced by certain yeast and bacterial species, most notably Dekkera/Brettanomyces yeasts. These microorganisms metabolize hydroxycinnamic acids, naturally present in plant materials, into 4-vinylphenol, which is further reduced to 4-ethylphenol. [, , , , , , , , , ]
Oak aging: Wine aged in oak barrels can also acquire 4-ethylphenol as it is a component of toasted oak wood. [, ]
Industrial processes: 4-Ethylphenol can also be produced during industrial processes, such as aqueous chlorination of 4-ethylphenol solutions in the presence of bromide ions. []
Role in scientific research:
Food science: In food science, 4-ethylphenol is primarily studied as a wine spoilage compound due to its strong aroma and low odor threshold. [, , , , , , , , , ]
Microbiology: Research focuses on the microbial pathways involved in the production of 4-ethylphenol and potential methods for controlling or eliminating undesirable microbial populations. [, , , , , , , , ]
Environmental science: Studies examine the formation of 4-ethylphenol as a byproduct of industrial processes and its potential impact on the environment. [, , ]
Future Directions
Investigating the potential role of 4-ethylphenol in autism: Research suggests that elevated 4-ethylphenol sulfate levels in autistic individuals may contribute to anxiety. Further investigation into the metabolism, transport, and neurological impacts of 4-ethylphenol in autism is warranted. []
Related Compounds
4-Vinylphenol
Compound Description: 4-Vinylphenol is a volatile phenolic compound often found in wine alongside 4-ethylphenol. It acts as a precursor to 4-ethylphenol in a metabolic pathway employed by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ] This pathway involves the decarboxylation of p-coumaric acid to 4-vinylphenol, followed by the reduction of 4-vinylphenol to 4-ethylphenol. [, , , ]
Relevance: 4-Vinylphenol is a direct metabolic precursor to 4-ethylphenol, sharing a very similar structure with an extra double bond in the alkyl substituent. [, , , , , , , , , ] Both contribute to the aroma profile of wines, and their presence is often considered undesirable at higher concentrations. [, , , , , , , , , ]
p-Coumaric Acid
Compound Description: p-Coumaric acid is a hydroxycinnamic acid naturally found in grapes and wines. It serves as the primary precursor compound for the microbial production of both 4-vinylphenol and 4-ethylphenol. [, , , , , , , , , ]
Relevance: p-Coumaric acid is the starting material for the biosynthesis of 4-ethylphenol by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ] Its concentration in grapes and wines directly influences the potential for 4-ethylphenol formation.
4-Ethylguaiacol
Compound Description: 4-Ethylguaiacol, also known as 4-ethyl-2-methoxyphenol, is another volatile phenol often found alongside 4-ethylphenol in wines. [, , , , , , , , , ] Like 4-ethylphenol, it is produced by Dekkera/Brettanomyces yeasts from ferulic acid through a similar metabolic pathway. [, , , , , , , , , ]
Relevance: 4-Ethylguaiacol shares a similar structure and aroma profile with 4-ethylphenol, both contributing to undesirable sensory qualities in wine at elevated levels. [, , , , , , , , , ] They are often produced simultaneously by the same yeasts from related precursor compounds.
Ferulic Acid
Compound Description: Ferulic acid is a hydroxycinnamic acid, like p-coumaric acid, and is also present in grapes and wines. It is the precursor for 4-ethylguaiacol production by Dekkera/Brettanomyces yeasts. [, , , , , , , , , ]
Relevance: Ferulic acid is structurally related to p-coumaric acid and serves as the precursor for 4-ethylguaiacol, a compound often found alongside 4-ethylphenol in wines. Both hydroxycinnamic acids are metabolized by similar pathways in Dekkera/Brettanomyces yeasts. [, , , , , , , , , ]
1-(4'-Hydroxyphenyl)ethanol
Compound Description: 1-(4'-Hydroxyphenyl)ethanol is an intermediate compound in the metabolic pathway of 4-ethylphenol by certain microorganisms. [, , , ] It is formed from 4-ethylphenol through a hydroxylation reaction catalyzed by 4-ethylphenol methylenehydroxylase. [, , , ]
Relevance: 1-(4'-Hydroxyphenyl)ethanol is a key intermediate in the degradation pathway of 4-ethylphenol. [, , , ] Understanding its formation and further metabolism helps to clarify the fate of 4-ethylphenol in various biological systems.
4-Hydroxyacetophenone
Compound Description: 4-Hydroxyacetophenone is another intermediate in the 4-ethylphenol metabolic pathway. [, , , ] It is formed from 1-(4'-Hydroxyphenyl)ethanol via an oxidation reaction catalyzed by the same enzyme, 4-ethylphenol methylenehydroxylase. [, , , ]
Relevance: 4-Hydroxyacetophenone is formed downstream of 1-(4'-Hydroxyphenyl)ethanol in the 4-ethylphenol degradation pathway. [, , , ] Its presence provides further evidence for the microbial breakdown of 4-ethylphenol.
Hydroquinone (1,4-dihydroxybenzene)
Compound Description: Hydroquinone is a phenolic compound formed during the degradation pathway of 4-ethylphenol. [] It is formed by the hydrolysis of 4-hydroxyphenyl acetate, which is itself produced from the oxidation of 4-hydroxyacetophenone. []
Relevance: Hydroquinone represents a further breakdown product of 4-ethylphenol, demonstrating the opening of the aromatic ring during microbial metabolism. []
4-Ethylphenol Sulfate (4EPS)
Compound Description: 4-Ethylphenol sulfate is a conjugated metabolite of 4-ethylphenol. [] It is formed by the sulfation of 4-ethylphenol, likely as a detoxification mechanism in the body. [] High blood levels of 4EPS are associated with anxiety in autistic individuals. []
Relevance: 4-Ethylphenol sulfate represents a modified form of 4-ethylphenol found in biological systems. [] Its association with neurological effects highlights the potential for 4-ethylphenol to influence human health.
4-Ethylcatechol
Compound Description: 4-Ethylcatechol is a catechol derivative structurally related to 4-ethylphenol. Like 4-ethylphenol and 4-ethylguaiacol, it can be found in red wines and negatively impact their aroma. []
Relevance: 4-Ethylcatechol shares structural similarities with 4-ethylphenol and is associated with similar undesirable sensory characteristics in wine, suggesting a potential common origin or metabolic pathway. []
4-Methylphenol (p-Cresol)
Compound Description: 4-Methylphenol, commonly known as p-cresol, is another simple phenol often found in piggery wastes due to the degradation of tyrosine. [] It shares structural similarities with 4-ethylphenol, differing only in the alkyl chain length. [, ]
Relevance: 4-Methylphenol's presence in waste, alongside 4-ethylphenol, highlights the common microbial degradation pathways for simple phenolic compounds. [] The structural similarities suggest that these compounds might be metabolized by similar enzymes. [, ]
Source and Classification
4-Ethylphenol is primarily derived from the microbial degradation of phenolic compounds, particularly in the context of wine production where it can originate from the action of Brettanomyces yeast. It is classified under volatile organic compounds and is recognized for its antifungal properties against several phytopathogenic fungi, making it relevant in agricultural applications as well.
Synthesis Analysis
The synthesis of 4-ethylphenol can be achieved through several methods:
Molecular Structure Analysis
The molecular structure of 4-ethylphenol consists of a benzene ring substituted with an ethyl group at the para position relative to the hydroxyl group. This structural arrangement contributes to its unique chemical properties and reactivity.
Molecular Formula: C10H14O
Molecular Weight: Approximately 150.22 g/mol
Structural Representation:
C6H4(C2H5)(OH)
The presence of both hydrophobic (the ethyl group) and hydrophilic (the hydroxyl group) components allows for diverse interactions in biological systems.
Chemical Reactions Analysis
4-Ethylphenol participates in various chemical reactions:
Reactions with Electrophiles: The hydroxyl group can act as a nucleophile, allowing for electrophilic aromatic substitution reactions.
Oxidation Reactions: It can undergo oxidation to form various products, including quinones, which may have different biological activities.
Degradation Pathways: In environmental contexts, it can be degraded by microbial action, leading to simpler phenolic compounds or complete mineralization.
Mechanism of Action
The mechanism of action for 4-ethylphenol's antifungal activity involves disrupting cellular membranes of phytopathogenic fungi. Studies indicate that it affects sporangia formation and zoospore germination by compromising membrane integrity, leading to cell lysis and death of the pathogen. This mechanism highlights its potential as a natural fungicide in agricultural applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethylphenol are crucial for understanding its behavior in various environments:
Appearance: Colorless to pale yellow liquid
Boiling Point: Approximately 190 °C
Melting Point: Approximately -15 °C
Solubility: Soluble in organic solvents; limited solubility in water
Density: Approximately 1.002 g/cm³
These properties influence its volatility, reactivity, and potential applications in both industrial and agricultural settings.
Applications
4-Ethylphenol has several notable applications:
Agricultural Fungicide: Due to its antifungal properties, it is used to control soil-borne pathogens affecting crops like soybeans and tobacco.
Flavoring Agent: In food science, it contributes to specific flavor profiles in fermented products like wine, although excessive concentrations can lead to off-flavors.
Chemical Intermediate: It serves as a precursor in the synthesis of various industrial chemicals, including synthetic resins and antioxidants.
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE In water, 4.90X10+3 mg/l at 25 °C slightly soluble in water; soluble in oils very soluble (in ethanol)
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